N-(pyridin-2-yl)benzamide

Antimycobacterial Tuberculosis Structure-Activity Relationship

Secure the authentic N-(pyridin-2-yl)benzamide (CAS 4589-12-2) for your research. The 2-pyridinyl position is critical: this scaffold enables bidentate metal chelation, outperforms 3-pyridinyl isomers in antimycobacterial assays, and serves as the core pharmacophore for allosteric glucokinase activators and luciferase inhibitors. Procure this unsubstituted parent compound as your validated starting point for SAR studies and fragment-based drug discovery. Ensure your results are built on the correct geometry.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 4589-12-2
Cat. No. B3031538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)benzamide
CAS4589-12-2
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C12H10N2O/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11/h1-9H,(H,13,14,15)
InChIKeyLZIJKEIPCFEOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(pyridin-2-yl)benzamide (CAS 4589-12-2) Procurement for Drug Discovery and Chemical Biology Research


N-(pyridin-2-yl)benzamide (CAS: 4589-12-2) is an N-heterocyclic amide consisting of a benzamide core linked to a pyridine ring at the 2-position [1]. Its structure enables bidentate N,N- or N,O-coordination to metal centers, making it a versatile ligand in catalysis and coordination chemistry [2]. The compound serves as a core pharmacophore in numerous bioactive molecules, including allosteric glucokinase activators, luciferase inhibitors, and antimycobacterial agents [3]. Unlike many substituted analogs, the unsubstituted parent scaffold provides a clean starting point for systematic structure-activity relationship (SAR) studies and fragment-based drug discovery [4].

Why N-(pyridin-2-yl)benzamide Cannot Be Substituted by Other Pyridinylbenzamide Isomers or Analogs


The position of the nitrogen atom on the pyridine ring critically determines both biological activity and metal-coordination geometry. In antimycobacterial assays, N-(pyridin-2-yl)benzamides consistently outperform their N-(pyridin-3-yl) counterparts, demonstrating that the 2-position is essential for potency [1]. In coordination chemistry, the 2-pyridinyl substitution creates a five-membered chelate ring upon metal binding, whereas the 3- or 4-pyridinyl isomers cannot chelate and therefore exhibit fundamentally different catalytic behavior [2]. Additionally, the unsubstituted parent scaffold differs markedly from substituted derivatives: while electron-withdrawing or -donating groups can modulate potency and selectivity for specific targets, the core 2-pyridinylbenzamide framework provides the essential geometry for target engagement [3]. Substituting a different pyridine isomer or an analog with altered chelation capacity will yield non-comparable results in both biological screening and catalytic applications.

N-(pyridin-2-yl)benzamide Procurement: Quantitative Differentiation Evidence Against Comparators


Superior Antimycobacterial Activity of N-(pyridin-2-yl)benzamides Versus N-(pyridin-3-yl) Isomers

A direct head-to-head comparison of 44 N-pyridinylbenzamide derivatives revealed that compounds bearing the pyridin-2-yl substitution were generally more active against Mycobacterium tuberculosis H37Ra, M. smegmatis, and M. aurum than their pyridin-3-yl counterparts [1]. Among the series, fourteen compounds exhibited MIC values below 31.25 µg/mL against M. tuberculosis H37Ra, with the most potent analogs (N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide) achieving an MIC of 7.81 µg/mL [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship

Potent Firefly Luciferase Inhibition: Defined IC50 Values and SAR from the Parent Scaffold

The unsubstituted N-(pyridin-2-yl)benzamide core was identified as a competitive inhibitor of firefly luciferase, with compound 1 (a substituted derivative) exhibiting an IC50 of 1.7 ± 0.1 µM [1]. Structure-activity relationship (SAR) exploration around this core yielded compound 6, the most potent inhibitor in the series, with an IC50 of 0.069 ± 0.01 µM, representing a 25-fold improvement in potency [1].

Luciferase Reporter Gene Assays High-Throughput Screening

Efficient Ni-Catalyzed Chan–Lam Cross-Coupling Enabled by N-(pyridin-2-yl)benzamide Ligand

N-(pyridin-2-yl)benzamide acts as an efficient bidentate ligand for nickel-catalyzed Chan–Lam cross-coupling reactions between arylboronic acids and amines [1]. The catalytic system employing this ligand operates at low catalyst loadings and achieves high yields across a range of N-nucleophiles [1].

Cross-Coupling Catalysis C–N Bond Formation

In Vitro HepG2 Cytotoxicity Profile: Low Hepatotoxicity Risk for the Scaffold Class

In a systematic evaluation of N-pyridinylbenzamide derivatives, 22 compounds within the series exhibited IC50 values exceeding 200 µM against the HepG2 hepatocellular carcinoma cell line, indicating a favorable in vitro safety margin [1]. This class-level assessment suggests that the core scaffold does not inherently confer significant hepatotoxicity.

Cytotoxicity HepG2 Drug Safety

Glucokinase Allosteric Activation: Fold Activation and In Vivo Efficacy in OGTT Model

A series of N-pyridin-2-yl benzamide analogs were designed and evaluated as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis [1]. Selected compounds (5b, 5c, 5e, 5g, 5h, and 6d) demonstrated GK fold activation of approximately 2 in vitro [1]. In an oral glucose tolerance test (OGTT) in rats, compounds 5c, 5e, and 5g significantly reduced blood glucose levels, with compound 5e exhibiting antidiabetic activity comparable to the standard drug [1].

Glucokinase Type 2 Diabetes Allosteric Activator

Anti-Biofilm and Quorum Sensing Inhibitory Activity Against Gram-Positive and Gram-Negative Bacteria

N-(pyridin-2-yl)-benzamide derivatives were evaluated for their ability to inhibit quorum sensing (QS) and biofilm formation in Bacillus subtilis and Pseudomonas aeruginosa [1]. Two potent compounds, 3a and 3c, reduced static biofilm formation to approximately 59% and 58% at 100 µM, respectively, against B. subtilis [1].

Biofilm Quorum Sensing Antimicrobial

Recommended Research and Industrial Application Scenarios for N-(pyridin-2-yl)benzamide


Antimycobacterial Drug Discovery: Positional Isomer SAR Validation

Procure N-(pyridin-2-yl)benzamide as the active scaffold and N-(pyridin-3-yl)benzamide as a negative control to validate the essential nature of the 2-pyridinyl substitution for antimycobacterial activity. In vitro MIC testing against M. tuberculosis H37Ra, M. smegmatis, and M. aurum will establish baseline activity and guide subsequent optimization of the benzamide ring with electron-withdrawing groups (e.g., -CF₃) and pyridine ring halogenation to achieve MIC values ≤ 7.81 µg/mL [1].

Luciferase Reporter Assay Quality Control and False Positive Mitigation

Procure the N-(pyridin-2-yl)benzamide core scaffold or its validated substituted analogs (e.g., compound 6 with IC50 = 0.069 µM) as reference inhibitors in firefly luciferase reporter-gene assays. Use these compounds as positive controls for luciferase inhibition to identify and triage false positive hits in high-throughput screening campaigns targeting GPCRs or other luciferase-coupled readouts [2].

Nickel-Catalyzed C–N Cross-Coupling in Medicinal Chemistry Synthesis

Utilize N-(pyridin-2-yl)benzamide as a bidentate N,O-ligand for Ni(OAc)₂·4H₂O in Chan–Lam cross-coupling reactions between arylboronic acids and amines. This protocol, conducted in toluene at 60 °C with TMG as base, provides a cost-effective alternative to palladium-catalyzed Buchwald-Hartwig aminations for constructing N-aryl amine libraries in drug discovery [3].

Glucokinase Activator Lead Optimization for Type 2 Diabetes

Use N-(pyridin-2-yl)benzamide as the starting scaffold for the design and synthesis of allosteric glucokinase activators. Target compounds achieving GK fold activation of approximately 2 in vitro should be prioritized for in vivo evaluation in oral glucose tolerance test (OGTT) models in rats, with the goal of identifying candidates that reduce blood glucose levels comparably to standard antidiabetic agents [4].

Quote Request

Request a Quote for N-(pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.